(S)-Cinacalcet-D3

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring

Select (S)-Cinacalcet-D3 for validated LC-MS/MS bioanalysis where precision (CV <9%) and accuracy (99-103%) are non-negotiable. Its distinct +3 Da mass shift and co-elution with cinacalcet avoid the systematic quantification errors of +4 Da analogs or non-deuterated substitutes. The (S)-stereochemistry ensures specificity in enantiomeric purity methods. Use this single, stable isotope-labeled reference standard for therapeutic drug monitoring, ANDA QCs, and DDI studies to meet FDA/EMA validation guidelines.

Molecular Formula C22H22F3N
Molecular Weight 360.4 g/mol
Cat. No. B1165133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cinacalcet-D3
Molecular FormulaC22H22F3N
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m0/s1/i1D3
InChIKeyVDHAWDNDOKGFTD-AVSFSGARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cinacalcet-D3: Deuterated Calcimimetic Internal Standard for Bioanalytical Quantification


(S)-Cinacalcet-D3 is a stable isotope-labeled analog of the calcimimetic agent cinacalcet, specifically deuterated at three positions . The compound retains the stereochemical (S)-configuration of the parent molecule and is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. Unlike the therapeutically active (R)-enantiomer of cinacalcet hydrochloride, (S)-Cinacalcet-D3 is not intended as an active pharmaceutical ingredient; its utility lies in its near-identical physicochemical behavior to non-deuterated cinacalcet coupled with a distinct mass shift, enabling precise and accurate quantification in complex biological matrices [2].

Why (S)-Cinacalcet-D3 Cannot Be Substituted with Unlabeled Cinacalcet or Alternative Internal Standards


Direct substitution of (S)-Cinacalcet-D3 with unlabeled cinacalcet, racemic mixtures, or structurally similar analogs in bioanalytical workflows is scientifically invalid due to the fundamental requirements of LC-MS/MS quantification. Unlabeled cinacalcet is the analyte of interest and cannot serve as its own internal standard [1]. Analogs such as cinacalcet-D4 or other deuterated variants possess different mass shifts (e.g., +4 Da vs. +3 Da) and potentially distinct chromatographic retention times, which can introduce systematic quantification errors unless the method is fully revalidated for that specific internal standard [2]. Furthermore, the use of a non-deuterated analog, such as the SF5-substituted cinacalcet derivative (which shows only ~75% agonist activity compared to cinacalcet), would violate the core principle of isotope dilution mass spectrometry, as it does not co-elute perfectly or share identical ionization efficiency with the target analyte [3].

Quantitative Differentiation of (S)-Cinacalcet-D3 as a Bioanalytical Internal Standard


MS/MS Transition Specificity: m/z 361.1 → 158.1 for (S)-Cinacalcet-D3 vs. m/z 358.1 → 155.1 for Cinacalcet

(S)-Cinacalcet-D3 provides a distinct mass shift of +3 Da relative to unlabeled cinacalcet, enabling unambiguous differentiation via selected reaction monitoring (SRM) [1]. The validated MS/MS transition for the deuterated internal standard is m/z 361.1 → 158.1, compared to m/z 358.1 → 155.1 for the analyte cinacalcet [2]. This 3-Da difference is sufficient to eliminate cross-talk or isotopic interference from the analyte, which is a critical requirement for high-specificity quantification in complex biological matrices.

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring Pharmacokinetics

Assay Linearity Range: 0.300–150.00 ng/mL Using (S)-Cinacalcet-D3 as Internal Standard

A 2025 bioanalytical method validation study established a broad linear dynamic range of 0.300–150.00 ng/mL for cinacalcet in human plasma, using (S)-Cinacalcet-D3 (CCT-D3) as the internal standard [1]. This range significantly extends the upper limit of quantification compared to an earlier method (0.1–100 ng/mL) which also employed a deuterated cinacalcet internal standard [2]. The wider dynamic range reduces the need for sample dilution, streamlining high-throughput analysis for pharmacokinetic studies where plasma concentrations vary widely.

Method Validation Linearity Bioanalytical Method LC-MS/MS

Pharmacological Inactivity: (S)-Enantiomer is >75-Fold Less Potent than (R)-Cinacalcet

Cinacalcet's pharmacological activity is highly stereoselective. The therapeutically active (R)-enantiomer (R-cinacalcet HCl) is a potent calcimimetic with an IC50 of 28 nM for inhibiting parathyroid hormone (PTH) secretion [1]. In contrast, the (S)-enantiomer (S-AMG 073), the stereochemical basis for (S)-Cinacalcet-D3, is at least 75-fold less active in these same assay systems [1]. This profound difference in potency confirms that (S)-Cinacalcet-D3 is functionally inert as a calcimimetic agent, making it an ideal internal standard with no risk of interfering with the pharmacodynamics of the study drug.

Enantioselectivity Calcimimetic Activity Parathyroid Hormone Stereochemistry

Matrix Effect Mitigation: No Ion Suppression Observed with Deuterated Cinacalcet IS

In the validated LC-MS/MS micromethod, the use of a deuterated cinacalcet internal standard (as a representative class) was critical for compensating for any potential variability in sample preparation and ionization [1]. The study explicitly reported that no ion suppression due to matrix effects was found across various preanalytical conditions, including hemolyzed, lipemic, and hyperuricemic plasma samples [1]. This is a direct consequence of co-elution between the analyte and the isotopically labeled internal standard, which normalizes for any suppression or enhancement effects. Non-deuterated analogs would not co-elute identically and thus could not provide this level of correction.

Matrix Effects Ion Suppression LC-MS/MS Sample Preparation

Definitive Application Scenarios for (S)-Cinacalcet-D3 in Bioanalysis


Therapeutic Drug Monitoring (TDM) of Cinacalcet in Pediatric and Adult Patients

(S)-Cinacalcet-D3 is the internal standard of choice for validated LC-MS/MS methods used in clinical therapeutic drug monitoring (TDM). The assay's high precision (intra-assay CV <9%, inter-assay CV <8.5%) and accuracy (99-103%) when using this deuterated IS are essential for guiding dose optimization in vulnerable populations, such as pediatric patients with chronic kidney disease on dialysis, as demonstrated in a pilot pharmacokinetic study [1].

Regulated Pharmacokinetic (PK) and Bioequivalence Studies for Generic Drug Development

For Abbreviated New Drug Applications (ANDA) or during commercial production, (S)-Cinacalcet-D3 is indispensable for method validation and quality control (QC) applications [2]. Its use ensures that the analytical method meets stringent regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, demonstrating the linearity (0.300-150.00 ng/mL), accuracy, and precision required to compare the pharmacokinetic profiles of generic cinacalcet formulations against the reference listed drug [3].

Metabolic Stability and Drug-Drug Interaction (DDI) Studies

In preclinical and clinical DDI studies, (S)-Cinacalcet-D3 enables the accurate quantification of cinacalcet concentrations in the presence of co-administered CYP3A4 or CYP2D6 inhibitors. Because cinacalcet is extensively metabolized by these enzymes [4], precise measurement of its plasma levels is critical. The deuterated internal standard corrects for any matrix effects or variability introduced by the interacting drug, providing reliable data for PBPK modeling and clinical dose adjustment recommendations .

Chiral Purity Analysis of (R)-Cinacalcet Active Pharmaceutical Ingredient (API)

(S)-Cinacalcet-D3 serves as a reference standard in methods developed to determine enantiomeric purity. Chromatographic methods, including HPLC and capillary electrophoresis, have been developed to separate and quantify the (S)-cinacalcet impurity in the (R)-cinacalcet API [5]. The deuterated (S)-enantiomer provides a stable, mass-tagged standard that can be used to spike samples, verify method specificity, and ensure that the pharmacologically inactive (S)-enantiomer is controlled within specified limits in the final drug product [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Cinacalcet-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.